molecular formula C8H14N2 B13118715 (5-Isopropyl-1H-pyrrol-2-yl)methanamine

(5-Isopropyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B13118715
M. Wt: 138.21 g/mol
InChI Key: NZAWDQGJJRSWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Isopropyl-1H-pyrrol-2-yl)methanamine is a heterocyclic amine featuring a pyrrole ring substituted with an isopropyl group at the 5-position and a methanamine group at the 2-position. The isopropyl substituent introduces steric bulk and hydrophobicity, which may enhance binding affinity to hydrophobic pockets in biological targets.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

(5-propan-2-yl-1H-pyrrol-2-yl)methanamine

InChI

InChI=1S/C8H14N2/c1-6(2)8-4-3-7(5-9)10-8/h3-4,6,10H,5,9H2,1-2H3

InChI Key

NZAWDQGJJRSWSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-1H-pyrrol-2-yl)methanamine typically involves the reaction of 5-isopropylpyrrole with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. The general reaction scheme is as follows:

    Starting Materials: 5-Isopropylpyrrole, Formaldehyde, Ammonia

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.

    Procedure: The 5-isopropylpyrrole is first dissolved in a suitable solvent, such as ethanol. Formaldehyde and ammonia are then added to the solution, followed by the addition of the acid catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by neutralizing the reaction mixture and extracting the compound using an organic solvent.

Industrial Production Methods

Industrial production of (5-Isopropyl-1H-pyrrol-2-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrrole derivatives with altered functional groups.

    Substitution: Formation of N-substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

(5-Isopropyl-1H-pyrrol-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Isopropyl-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Pyrrole Moieties

a. 1-(1-Methyl-1H-pyrrol-2-yl)methanamine
  • Structure : Pyrrole ring with a methyl group at the 1-position and methanamine at the 2-position.
  • Molecular Formula : C₆H₁₀N₂ (MW: 110.16 g/mol) .
  • Key Differences : The absence of the 5-isopropyl group reduces steric hindrance and lipophilicity compared to the target compound. This may result in lower receptor-binding selectivity in hydrophobic environments.
b. (5-Ethoxypyrazin-2-yl)methanamine
  • Structure : Pyrazine ring (6-membered, two nitrogens) with ethoxy at the 5-position and methanamine at the 2-position.
  • Molecular Formula : C₇H₁₁N₃O (MW: 153.19 g/mol) .
  • Key Differences: Replacement of pyrrole with pyrazine alters electronic properties (e.g., hydrogen-bonding capacity).

Heterocyclic Methanamines with Varied Cores

a. N-Methyl-1-[(2R)-1-methyl-2-pyrrolidinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine
  • Structure : Combines a pyrrolidine (saturated 5-membered ring) and pyrazole (5-membered, two adjacent nitrogens) with methanamine groups.
  • Molecular Features : Increased complexity with chiral centers and multiple nitrogen atoms .
  • Key Differences : The saturated pyrrolidine enhances basicity, while the pyrazole moiety introduces additional hydrogen-bonding sites. These features may confer higher receptor specificity compared to pyrrole-based methanamines.
b. N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
  • Structure : Benzimidazole core with a 4-chlorophenyl substituent.
  • Key Differences : The benzimidazole core’s aromaticity and chlorine substituent may enhance stability and electrophilic interactions, diverging from the pyrrole-based target compound’s mechanism.

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Potential Applications
(5-Isopropyl-1H-pyrrol-2-yl)methanamine Pyrrole 5-isopropyl C₇H₁₂N₂ 124.18 (estimated) Receptor ligands, drug discovery
1-(1-Methyl-1H-pyrrol-2-yl)methanamine Pyrrole 1-methyl C₆H₁₀N₂ 110.16 Synthetic intermediate
(5-Ethoxypyrazin-2-yl)methanamine Pyrazine 5-ethoxy C₇H₁₁N₃O 153.19 Bioactive scaffold
N-Methyl-...methanamine (Example 2.2a) Pyrrolidine/Pyrazole Multiple substituents C₁₃H₂₅N₅ 251.37 Neuromodulation

Key Research Findings

  • Steric and Hydrophobic Effects: The isopropyl group in the target compound likely enhances binding to hydrophobic pockets in adenosine receptors, as seen in related dicyanopyridine ligands with imidazole substituents .
  • Biological Activity : Methanamines with chlorophenyl or nitro groups exhibit herbicidal or antifungal activity, suggesting that substituent choice directly impacts functional outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.